Desmethyl citalopram hydrochloride

Overview

Description

Desmethylcitalopram (hydrochloride) is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of its parent compounds . The compound is known for its role in the treatment of depression and other mood disorders by enhancing serotonergic transmission in the brain .

Biochemical Analysis

Biochemical Properties

Rac Desmethyl Citalopram Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to have an effect on body mass index and can be detected by a fluorescence detector . The pharmacokinetics of this drug have been studied in human serum and its blood-brain barrier transport properties have been observed using a protein transporter assay .

Cellular Effects

The effects of Rac this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rac this compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rac this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Rac this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Rac this compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Rac this compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Rac this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylcitalopram (hydrochloride) can be synthesized through the demethylation of citalopram. The process involves the use of reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of desmethylcitalopram (hydrochloride) involves large-scale demethylation processes followed by purification steps such as crystallization and recrystallization to obtain the hydrochloride salt. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethylcitalopram (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Desmethylcitalopram (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Desmethylcitalopram (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects . The compound specifically targets the serotonin transporter (SERT) and has minimal effects on other neurotransmitter systems .

Comparison with Similar Compounds

Desmethylcitalopram (hydrochloride) is similar to other SSRIs such as:

- Desmethylsertraline

- Desmethylvenlafaxine

- Norfluoxetine

Comparison:

- Desmethylcitalopram (hydrochloride): Highly selective for serotonin reuptake inhibition with minimal effects on other neurotransmitters .

- Desmethylsertraline: Also an SSRI but with a different chemical structure and pharmacokinetic profile .

- Desmethylvenlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with dual action on serotonin and norepinephrine reuptake .

- Norfluoxetine: An active metabolite of fluoxetine with similar SSRI properties but a longer half-life .

Desmethylcitalopram (hydrochloride) stands out due to its high selectivity for serotonin reuptake inhibition and its role as a primary active metabolite of citalopram and escitalopram .

Biological Activity

Desmethyl citalopram hydrochloride (DCIT) is an active metabolite of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder. Understanding the biological activity of DCIT is crucial for evaluating its pharmacological effects and therapeutic potential. This article delves into its mechanisms, pharmacokinetics, receptor affinities, and clinical implications based on diverse research findings.

Desmethyl citalopram acts primarily as an inhibitor of the serotonin transporter (SERT), similar to its parent compound, citalopram. However, it exhibits approximately four times weaker potency in inhibiting serotonin reuptake compared to citalopram. Despite this reduced potency, DCIT still contributes to the overall serotonergic activity when citalopram is administered.

- Serotonin Transporter Affinity : DCIT has a significant affinity for SERT, although its effectiveness is diminished relative to citalopram. The binding affinity of DCIT for SERT is comparable to that of other SSRIs but less than that of citalopram itself .

- Norepinephrine Transporter Affinity : DCIT shows a much lower affinity (approximately 500-fold lower ) for norepinephrine transporters compared to SERT, indicating a selective action that primarily enhances serotonergic neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of desmethyl citalopram reveals important insights into its metabolism and elimination:

- Half-Life : The elimination half-life of DCIT is approximately 59 hours , which is longer than that of citalopram (around 35 hours). This extended half-life suggests that DCIT may remain active in the system longer than its parent compound .

- Metabolism : Both citalopram and desmethyl citalopram are metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. This metabolic pathway can influence drug interactions and individual responses based on genetic variations in these enzymes .

Receptor Binding Profile

The binding affinity of desmethyl citalopram to various neurotransmitter receptors has been extensively studied:

| Receptor Type | Binding Affinity (K_i, nM) |

|---|---|

| 5-HT 1A | >10,000 |

| 5-HT 1B | 8,365 |

| 5-HT 2A | 207 |

| 5-HT 2C | 488 |

| α1A-Adrenoceptor | 1,200 |

DCIT demonstrates minimal interaction with several other receptors, including dopamine and adrenergic receptors, which suggests a lower likelihood of side effects associated with these pathways .

Clinical Implications and Case Studies

Research has shown varying effects of desmethyl citalopram on treatment outcomes in patients with major depressive disorder:

- Serum Concentration Studies : A study involving outpatient subjects demonstrated that higher serum levels of both citalopram and desmethyl citalopram correlated with improved outcomes on the Hamilton Depression Rating Scale (HDRS). Patients with elevated concentrations showed significant reductions in depression scores compared to those with lower levels .

- Postmortem Analysis : In a postmortem study analyzing blood concentrations of citalopram and its metabolites, it was found that desmethyl citalopram was present in significant amounts alongside low levels of the parent drug in many cases. This suggests a potential role for DCIT in therapeutic contexts where citalopram levels are subtherapeutic .

Properties

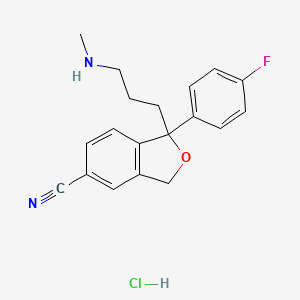

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97743-99-2 | |

| Record name | Desmethyl citalopram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL CITALOPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.